Central Ring Size: Piperidine vs. Pyrrolidine Core – Computed Physicochemical Divergence
The target compound contains a six-membered piperidine ring, whereas the closest PubChem-indexed analog (CID 119100531) incorporates a five-membered pyrrolidine ring, with an additional difference in thiophene regiochemistry (2-yl vs. 3-yl). Computed XLogP3-AA for the pyrrolidine analog is 2.2 [1]. Extrapolation using additive fragment contributions (difference of one methylene unit, ΔclogP ≈ +0.5) predicts a clogP of approximately 2.7 for the target piperidine analog, representing a meaningful ~0.5 log unit increase in lipophilicity that can affect membrane permeability and non-specific protein binding [2].
| Evidence Dimension | Predicted lipophilicity (clogP / XLogP3-AA) |
|---|---|
| Target Compound Data | ~2.7 (estimated by methylene additivity from pyrrolidine analog) |
| Comparator Or Baseline | Pyrrolidine analog CID 119100531: XLogP3-AA = 2.2 (PubChem computed) |
| Quantified Difference | ΔclogP ≈ +0.5 (higher lipophilicity for piperidine) |
| Conditions | Computed by XLogP3 3.0 (PubChem) for comparator; target value estimated |
Why This Matters
A 0.5 log unit increase in clogP can translate to a ~3-fold increase in membrane partitioning, potentially altering cellular potency and off-target promiscuity profiles relative to the pyrrolidine analog.
- [1] PubChem CID 119100531. (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone – Computed Properties, XLogP3-AA = 2.2. National Center for Biotechnology Information, 2026. View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. DOI: 10.1517/17460441003605098. View Source
